N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-14-5-4-6-15-17(14)20-18(25-15)19-16(21)11-26(22,23)13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCWQVOHUNDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (p-toluenesulfonyl) group acts as a leaving group, facilitating nucleophilic displacement reactions. For example:
-
Reaction with Amines : Substituted anilines react with the tosylacetamide group under reflux conditions in ethanol, forming N-aryl derivatives. This parallels the synthesis of similar thiazole-acetamide hybrids, where chloroacetyl chloride intermediates undergo substitution with aromatic amines .
-
Thioether Formation : Ethyl thioglycolate displaces the tosyl group in ethanol with sodium acetate, yielding sulfide derivatives. This reaction is analogous to the synthesis of ethyl 2-[(2-((4-antipyrinylthiazol-2-yl)amino)-2-oxoethyl)thio]acetate .
Conditions :
| Reaction Type | Solvent | Catalyst/Base | Temperature | Yield |
|---|---|---|---|---|
| Amine Substitution | Ethanol | Piperidine | Reflux | 70-85% |
| Thioether Formation | Ethanol | Sodium Acetate | Reflux | 80-84% |
Condensation Reactions
The acetamide moiety participates in Knoevenagel condensations with aromatic aldehydes. For instance:
-
Formation of Arylidene Derivatives : Reaction with 4-nitrobenzaldehyde in ethanol and piperidine generates (E)-5-(4-nitrobenzylidene)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide .
Key Data :
-
Reagents : Aromatic aldehyde (1.2 eq), piperidine (0.1 eq), ethanol.
-
Conditions : 12-hour reflux, followed by ice-cold precipitation.
Cyclization and Heterocycle Formation
The benzothiazole core enables cyclization reactions:
-
Thiazolidinone Formation : Reaction with thiourea and iodine under reflux forms fused thiazolidinone rings, as seen in the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives .
-
Sulfonamide Hybrids : Interaction with sulfonamide-containing reagents (e.g., benzenesulfonamide derivatives) yields hybrid structures with enhanced bioactivity .
Example :
textN-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide + 4-(methylsulfonyl)benzenesulfonamide → N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide[5].
Electrophilic Aromatic Substitution
The ethoxy-substituted benzothiazole undergoes electrophilic substitution:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C-5 or C-6 positions of the benzothiazole ring.
-
Halogenation : Bromine in acetic acid adds halogens to the aromatic ring, enhancing reactivity for further coupling .
Complexation with Metal Ions
The sulfur and nitrogen atoms in the benzothiazole and acetamide groups coordinate transition metals:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂ in methanol, useful in catalytic applications .
-
Antioxidant Activity : Copper complexes of related thiazole derivatives show radical scavenging in ABTS assays .
Hydrolysis and Degradation
-
Acid-Catalyzed Hydrolysis : The acetamide group hydrolyzes in HCl/EtOH (1:1) to form 2-amino-4-ethoxybenzothiazole, confirmed by IR loss of C=O at ~1680 cm⁻¹ .
-
Alkaline Hydrolysis : NaOH/EtOH cleaves the tosyl group, yielding sodium p-toluenesulfonate and the parent amine .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
Antibacterial Hybrids : Incorporating sulfonamide groups (e.g., 5a–5e in Table 1) improves activity against S. aureus and E. coli .
-
Antioxidant Derivatives : Substituents like nitro or bromine at the benzylidene position increase ABTS radical inhibition to >80% .
Table 1: Bioactivity of Selected Derivatives
| Derivative | Substituent | Antibacterial (ZOI, mm) | Antioxidant (% Inhibition) |
|---|---|---|---|
| 5b | 4-tert-Butyl | 12 (S. aureus) | – |
| 10b | 4-Nitrobenzylidene | – | 85.74 |
| 10c | 4-Bromobenzylidene | – | 83.51 |
Scientific Research Applications
Antimicrobial Activity
The compound exhibits promising antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has shown that derivatives incorporating thiazole and sulfonamide moieties demonstrate potent antibacterial activity. For instance, studies indicate that certain synthesized compounds based on thiazole scaffolds effectively inhibit bacterial growth, suggesting their potential as new antimicrobial agents .
Case Study: Antibacterial Efficacy
A study synthesized a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which were tested in conjunction with cell-penetrating peptides. The results highlighted the enhanced antibacterial activity of these compounds against various strains, including those resistant to traditional sulfonamides .
Anticancer Properties
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide has also been evaluated for its anticancer potential. Compounds derived from benzothiazole have been shown to inhibit the activity of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation. The antiproliferative activities of these compounds were assessed in various cancer cell lines, including MCF-7 breast cancer cells .
Case Study: Hsp90 Inhibition
In a study involving benzothiazole-based Hsp90 inhibitors, a library of compounds was screened for their ability to inhibit cancer cell growth. The results demonstrated that specific derivatives exhibited significant antiproliferative effects, suggesting that this compound could serve as a lead compound for developing novel anticancer therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Various modifications to the thiazole ring and substituents on the aromatic rings have been explored to enhance biological activity while reducing toxicity.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . In cancer cells, it could inhibit key enzymes involved in cell division and survival pathways, leading to apoptosis or cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized based on modifications to the benzothiazole core or acetamide side chain. Key comparisons include:
Table 1: Structural Comparison of Benzothiazole and Acetamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxy group in the target compound contrasts with chloro substituents in precursors (e.g., ’s N-(benzo[d]thiazol-2-yl)-2-chloroacetamide).
- Sulfonyl vs. Sulfonamide: The tosyl group (sulfonyl) in the target compound differs from sulfamoylphenyl groups in quinazolinone derivatives (). Tosyl groups may reduce hydrogen-bonding capacity compared to sulfonamides, impacting crystallinity and target binding .
Physicochemical Properties
Table 2: Physical Property Comparison
Analysis :
- The quinazolinone-thioacetamide derivatives () exhibit high melting points (up to 315°C), likely due to sulfonamide hydrogen bonding and aromatic stacking.
- Synthesis yields for quinazolinone derivatives vary (68–91%), suggesting that steric bulk (e.g., tosyl) in the target compound might lower yields compared to smaller substituents .
Key Insights :
- However, the tosyl group’s bulk may limit binding pocket accessibility compared to smaller acrylamide derivatives .
- Antimicrobial Potential: Quinazolinone-thioacetamides () demonstrate that sulfonamide/aryl groups enhance antimicrobial activity. The target compound’s tosyl group may offer similar benefits but with altered selectivity .
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis and Structural Properties
The synthesis of this compound typically involves the reaction of 4-ethoxybenzo[d]thiazole with tosyl chloride in the presence of a base. The resultant compound exhibits a thiazole moiety, which is known for its diverse biological activities. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. For instance, derivatives within this chemical class have shown significant activity against various cancer cell lines, including melanoma and pancreatic cancer. A study reported that certain thiazole derivatives induced apoptosis and autophagy in cancer cells, leading to reduced tumor growth in vivo models .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | Melanoma | 0.5 | Apoptosis induction |
| 6b | Pancreatic | 0.8 | Autophagy induction |
| N-(4-Et) | CML | 1.0 | Dual apoptosis/autophagy |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds containing thiazole rings are known to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that various thiazole derivatives possess significant inhibitory effects on bacterial growth, making them potential candidates for antibiotic development .
Table 2: Antimicrobial Activity Against Common Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(4-Et) | E. coli | 12 |
| N-(4-Et) | S. aureus | 15 |
| N-(4-Et) | B. subtilis | 10 |
Case Studies and Research Findings
-
Case Study on Cancer Treatment :
- A study focused on the effects of thiazole derivatives on chronic myeloid leukemia (CML) cells found that these compounds could effectively reduce cell viability through apoptosis. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .
-
Antimicrobial Efficacy :
- In another investigation, researchers synthesized a series of thiazole-based compounds and assessed their antibacterial activity against multiple strains of bacteria. The findings revealed that certain derivatives exhibited a synergistic effect when combined with cell-penetrating peptides, enhancing their antibacterial efficacy .
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
